molecular formula C7H5N3 B1258125 Pyrido[4,3-d]pyrimidine CAS No. 253-87-2

Pyrido[4,3-d]pyrimidine

Cat. No.: B1258125
CAS No.: 253-87-2
M. Wt: 131.13 g/mol
InChI Key: PLZDHJUUEGCXJH-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidine is a heterocyclic compound that consists of fused pyridine and pyrimidine rings. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. This compound derivatives have been extensively studied for their roles in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies and clinical trials . Future research could focus on the development of new selective, effective and safe anticancer agents .

Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, sodium cyanoborohydride, and various aromatic aldehydes. Reaction conditions typically involve the use of catalysts such as bismuth(III) triflate and Raney nickel .

Major Products

Major products formed from these reactions include pyrido[4,3-d]pyrimidin-4-ones and various substituted derivatives, which have shown significant biological activities .

Comparison with Similar Compounds

Pyrido[4,3-d]pyrimidine is unique among pyridopyrimidine derivatives due to its specific structural configuration and biological activities. Similar compounds include:

  • Pyrido[2,3-d]pyrimidine
  • Pyrido[3,4-d]pyrimidine
  • Pyrido[3,2-d]pyrimidine

Each of these compounds has distinct properties and applications. For example, pyrido[2,3-d]pyrimidine derivatives are also known for their kinase inhibitory activities but may differ in their selectivity and potency .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse biological activities make it a valuable target for the development of new therapeutic agents and industrial applications.

Properties

IUPAC Name

pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-8-3-6-4-9-5-10-7(1)6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZDHJUUEGCXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600981
Record name Pyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-87-2
Record name Pyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (261 mg, 1.36 mmole) and 4-bromoaniline (1.00 g, 5.81 mmole) is stirred under N2 at 200° C. for 15 min. The resulting product is chromatographed on silica gel (10-15% EtOH/EtOAc) to give 7-amino-4-bromoanilino)pyrido[4,3-d]pyrimidine (200 mg, 46%) as a pale yellow solid. 1H NMR. (DMSO) δ 9.88 (1H, brs), 9.34 (1H, s), 8.40 (1H, s), 7.83 (2H, d, J=8.8 Hz), 7.55 (2H, d, J=8.8 Hz), 6.64 (2H, brs), 6.44 (1H, s).
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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